Mass Shift: +3 Da Differentiation from Unlabeled Analyte
N-Ethyl-m-toluamide-15N,13C2 exhibits a molecular weight of 166.2 Da, a +3 Da mass shift relative to the unlabeled native analyte (163.2 Da) . This mass increment is sufficient to eliminate spectral overlap between the analyte and internal standard in MS/MS transitions while remaining small enough to maintain near-identical chromatographic behavior [1]. In contrast, unlabeled N-ethyl-m-toluamide cannot be differentiated from the analyte, precluding its use as an internal standard in quantitative workflows [1].
| Evidence Dimension | Molecular weight (monoisotopic mass) |
|---|---|
| Target Compound Data | 166.2 Da (N-Ethyl-m-toluamide-15N,13C2) |
| Comparator Or Baseline | 163.2 Da (unlabeled N-ethyl-m-toluamide) |
| Quantified Difference | +3.0 Da mass shift |
| Conditions | Molecular formula: C₈¹³C₂H₁₃¹⁵NO vs C₁₀H₁₃NO |
Why This Matters
The +3 Da mass shift enables unequivocal MS/MS differentiation without altering chromatographic retention, a prerequisite for accurate isotope dilution quantification.
- [1] Restek. Choosing an Internal Standard. Technical Resource. Published 2015. View Source
